molecular formula C26H23N5O3S B1234332 2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-(1H-indol-3-yl)-2-phenylethanone

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-(1H-indol-3-yl)-2-phenylethanone

Cat. No.: B1234332
M. Wt: 485.6 g/mol
InChI Key: XEMJLSFPVMSMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-(1H-indol-3-yl)-2-phenylethanone is a member of indoles.

Scientific Research Applications

Antioxidant Properties

  • Synthesis and Antioxidant Abilities: A derivative of the compound , specifically a variant with a 1,2,4-triazole structure, has been synthesized and found to possess antioxidant capabilities. In one study, a similar compound demonstrated 1.5-fold higher antioxidant ability than butylated hydroxytoluene, as assessed by a Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022). Another research focused on the synthesis of 1,2,4-triazoles with dimethoxyphenyl groups, exploring their antioxidant properties in vitro (Dovbnya et al., 2022).

Anticonvulsant Activity

  • Anticonvulsant Effects: Compounds with a structure similar to the one have been studied for their anticonvulsant activity. For instance, a study examined 2-((5-(3-,4-fluorophenyl)-4-R2-1,2,4-triazole-3-yl)thio)-1-aryletanones, revealing significant anticonvulsant effects, indicating a neuroprotective and membrane-stabilizing effect (Bihdan, 2019).

Antimicrobial and Antifungal Effects

  • Antimicrobial Potential: Some derivatives of 1,2,4-triazole have shown promising antimicrobial activities. Research on triazolothiadiazine derivatives has indicated significant antimicrobial efficacy (Kaplancikli et al., 2008). In another study, compounds with a triazole structure were synthesized and assessed for antifungal activities, demonstrating some effectiveness against fungal infections (Chu et al., 2001).

Chemical Synthesis and Characterization

  • Synthetic Methods and Characterization: The compound belongs to a class of chemicals that have been synthesized and characterized using various methods. One study reported the synthesis of 1,2,4-triazole derivatives and their characterization by IR, 1H/13C-NMR spectroscopy, and elemental analysis (Safonov, 2018).

Properties

Molecular Formula

C26H23N5O3S

Molecular Weight

485.6 g/mol

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(1H-indol-3-yl)-2-phenylethanone

InChI

InChI=1S/C26H23N5O3S/c1-33-21-13-12-17(14-22(21)34-2)25-29-30-26(31(25)27)35-24(16-8-4-3-5-9-16)23(32)19-15-28-20-11-7-6-10-18(19)20/h3-15,24,28H,27H2,1-2H3

InChI Key

XEMJLSFPVMSMKU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2N)SC(C3=CC=CC=C3)C(=O)C4=CNC5=CC=CC=C54)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-(1H-indol-3-yl)-2-phenylethanone
Reactant of Route 2
Reactant of Route 2
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-(1H-indol-3-yl)-2-phenylethanone
Reactant of Route 3
Reactant of Route 3
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-(1H-indol-3-yl)-2-phenylethanone
Reactant of Route 4
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-(1H-indol-3-yl)-2-phenylethanone
Reactant of Route 5
Reactant of Route 5
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-(1H-indol-3-yl)-2-phenylethanone
Reactant of Route 6
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-(1H-indol-3-yl)-2-phenylethanone

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